
2-Methyl-2-(5-methylthiophen-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Methyl-2-(5-methylthiophen-3-yl)propanoic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, paper describes the synthesis of a series of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters, which share a propanoic acid moiety with the compound of interest. Paper details an RP-HPLC method for analyzing a compound with a propanoic acid group attached to a pyrrol moiety, and paper discusses the synthesis of compounds with propanoate esters that could be structurally related to the compound .
Synthesis Analysis
The synthesis of compounds related to this compound involves multi-step organic reactions. In paper , the synthesis of propanoic acid derivatives is achieved through the formation of arylidene tetrahydrothiazole rings. Although the exact synthesis of this compound is not described, similar synthetic strategies could potentially be applied, such as condensation reactions followed by functional group transformations.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques. In paper , the authors used melting points, elemental analysis, FT-IR, 1H, and 13C NMR spectroscopy to characterize their synthesized compounds. X-ray crystallography was also employed to confirm the structure of one of the methyl esters. These techniques would be relevant for analyzing the molecular structure of this compound as well.
Chemical Reactions Analysis
The chemical reactivity of propanoic acid derivatives can be inferred from the studies presented. Paper suggests that the synthesized compounds exhibit antiproliferative activity, indicating that they may undergo biological interactions or transformations. The stability of these compounds under different pH conditions, as studied in paper , also provides insight into their chemical stability and potential reactions they may undergo, such as hydrolysis or decarboxylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound can be deduced from the provided papers. For example, paper provides melting points, which are indicative of the compound's thermal stability. The RP-HPLC method described in paper for analyzing a related compound under different pH conditions suggests solubility and stability characteristics that could be relevant for this compound. Additionally, the antimicrobial activity mentioned in paper could hint at the bioactive potential of the compound of interest.
Scientific Research Applications
Synthesis and Biological Activity
Božić et al. (2017) synthesized a series of novel propanoic acid derivatives and evaluated their antiproliferative activity against various cancer cell lines, including human colon cancer, breast cancer, and myelogenous leukemia. They found significant antiproliferative effects, particularly against HCT116 cells, highlighting the potential of these compounds in cancer research (Božić et al., 2017).
Solar Cell Applications
Kim et al. (2006) explored the use of organic sensitizers, including those with a thiophene structure, in solar cell applications. Their findings revealed high conversion efficiency, emphasizing the potential of these compounds in renewable energy technologies (Kim et al., 2006).
Inhibitors of Mycolic Acid Biosynthesis
Hartmann et al. (1994) synthesized compounds related to propanoic acid as potential inhibitors of mycolic acid biosynthesis, a key process in certain bacterial pathogens. This work contributes to the development of new therapeutic agents against bacterial infections (Hartmann et al., 1994).
Herbicidal Activity
Hwang et al. (2005) synthesized and assessed the herbicidal activity of a thiophene-derivative compound, demonstrating its potential in agricultural weed control (Hwang et al., 2005).
Dye-Sensitized Solar Cells
Tian et al. (2010) used methylthiophene-based dyes in dye-sensitized solar cells, achieving efficient solar-to-electricity conversion. This indicates the potential of such compounds in enhancing solar cell performance (Tian et al., 2010).
Fluorescent Derivatisation
Frade et al. (2007) explored the use of 3-(naphthalen-1-ylamino)propanoic acid derivatives, including those with a thiophene structure, for fluorescent derivatization of amino acids. This has implications for biochemical and medical imaging applications (Frade et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The target of a drug is typically a key molecule involved in a biochemical or physiological process that is relevant to a disease condition. The drug is designed to bind to the target and modulate its activity, which can lead to a therapeutic effect .
Mode of Action
This refers to how a drug interacts with its target. The drug could inhibit the target’s activity, enhance it, or modify it in some other way. This interaction and the resulting changes in the target’s activity are what lead to the drug’s therapeutic effect .
Biochemical Pathways
Drugs can affect various biochemical pathways in the body. These are a series of chemical reactions that take place within a cell. The drug’s interaction with its target can influence these reactions, leading to changes in the production of certain molecules or the rate at which certain processes occur .
Pharmacokinetics
This refers to what the body does to a drug, including how the drug is absorbed, distributed, metabolized, and excreted (ADME). These properties can affect the drug’s bioavailability, or how much of the drug reaches its target .
Result of Action
This refers to the molecular and cellular effects of the drug’s action. These effects can include changes in cell function, cell survival, or the communication between cells .
Action Environment
The environment in which a drug acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a drug interacts with its target .
properties
IUPAC Name |
2-methyl-2-(5-methylthiophen-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-6-4-7(5-12-6)9(2,3)8(10)11/h4-5H,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGQFNDVRHNEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1369238-28-7 |
Source


|
| Record name | 2-methyl-2-(5-methylthiophen-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

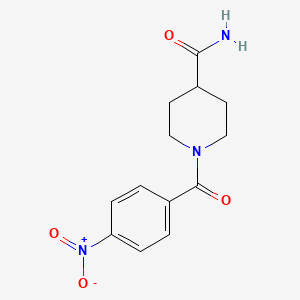
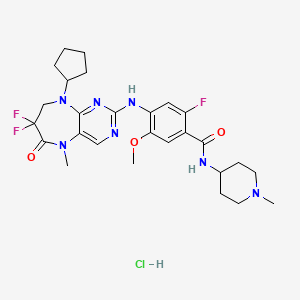
![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)
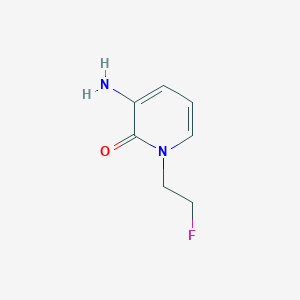
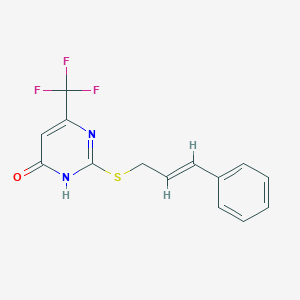
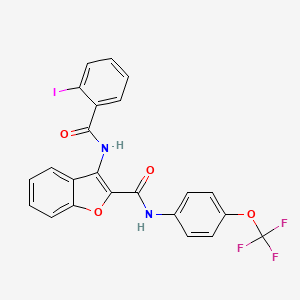
![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)
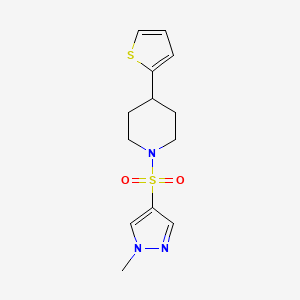
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)
![ethyl 4-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2499619.png)
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)
